molecular formula C17H24Cl2N2O2 B5151728 2-(2,5-dichlorophenoxy)-N-(1-ethylpiperidin-4-yl)butanamide

2-(2,5-dichlorophenoxy)-N-(1-ethylpiperidin-4-yl)butanamide

Cat. No.: B5151728
M. Wt: 359.3 g/mol
InChI Key: GIEKRXOMYIEABJ-UHFFFAOYSA-N
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Description

2-(2,5-dichlorophenoxy)-N-(1-ethylpiperidin-4-yl)butanamide is a synthetic organic compound that belongs to the class of phenoxyalkylamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorophenoxy)-N-(1-ethylpiperidin-4-yl)butanamide typically involves the following steps:

    Formation of the phenoxy group: The starting material, 2,5-dichlorophenol, is reacted with an appropriate alkylating agent to form 2-(2,5-dichlorophenoxy)butane.

    Amidation: The intermediate is then reacted with 1-ethylpiperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the phenoxy group, potentially leading to the formation of phenol derivatives.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Phenol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Potential use as a pharmaceutical intermediate.

    Industry: Possible applications in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenoxy)-N-(1-ethylpiperidin-4-yl)butanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)-N-(1-ethylpiperidin-4-yl)butanamide
  • 2-(2,5-dichlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide

Uniqueness

2-(2,5-dichlorophenoxy)-N-(1-ethylpiperidin-4-yl)butanamide may exhibit unique properties due to the specific positioning of the chlorine atoms on the phenoxy group and the ethyl group on the piperidine ring. These structural differences can influence its reactivity, biological activity, and overall efficacy in various applications.

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)-N-(1-ethylpiperidin-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Cl2N2O2/c1-3-15(23-16-11-12(18)5-6-14(16)19)17(22)20-13-7-9-21(4-2)10-8-13/h5-6,11,13,15H,3-4,7-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEKRXOMYIEABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCN(CC1)CC)OC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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